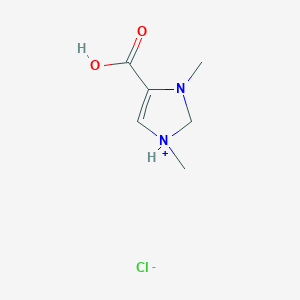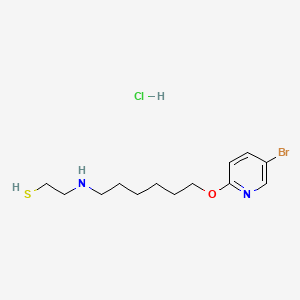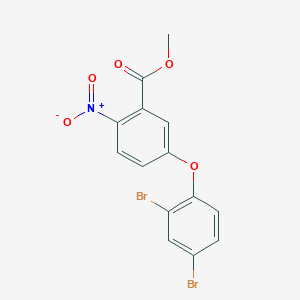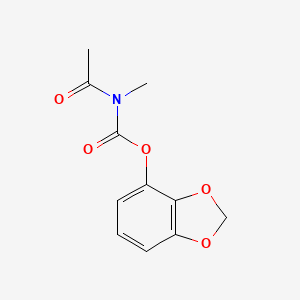
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the reaction of 1,3-dimethylimidazole with chloroacetic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial production methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the use of ammonium acetate and urotropine in the presence of a suitable solvent .
Analyse Des Réactions Chimiques
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes . These actions contribute to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazole: Similar in structure but lacks the carboxyl group, making it less versatile in certain chemical reactions.
2-Methylimidazole: Contains a methyl group at the 2-position, which can influence its reactivity and biological activity.
4,5-Dimethylimidazole: Contains additional methyl groups, which can affect its solubility and chemical properties.
Propriétés
Numéro CAS |
51800-07-8 |
|---|---|
Formule moléculaire |
C6H11ClN2O2 |
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
1,3-dimethyl-1,2-dihydroimidazol-1-ium-4-carboxylic acid;chloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-3-5(6(9)10)8(2)4-7;/h3H,4H2,1-2H3,(H,9,10);1H |
Clé InChI |
ZLGAAIPJLZHQTJ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C(=C1)C(=O)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)







![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
